4-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole
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Overview
Description
4-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including oxazole and pyrrolidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrrolidine intermediates, which are then coupled under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents such as dichloromethane and methanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity compounds. Safety protocols and environmental considerations are also critical in the industrial synthesis of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
4-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the oxazole and pyrrolidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted oxazole and pyrrolidine compounds.
Scientific Research Applications
4-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[5-(4-Fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole
- 4-{1-[5-(4-Methylphenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole
Uniqueness
4-{1-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-ethyl-3-methyl-1,2-oxazole is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows for distinct interactions with molecular targets, making it a valuable candidate for various research and therapeutic applications.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-3-17-19(12(2)22-26-17)16-5-4-10-24(16)20(25)15-11-18(27-23-15)13-6-8-14(21)9-7-13/h6-9,11,16H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXKWIHSLOAYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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